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Compound of Interest

Compound Name: LOE 908 hydrochloride

Cat. No.: B580641 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
LOE 908 hydrochloride is a potent, broad-spectrum cation channel blocker with significant

neuroprotective potential. It exhibits inhibitory activity against a range of ion channels crucial for

neuronal function, including delayed rectifier potassium (K+) channels, store-operated calcium

channels (SOCCs), voltage-operated calcium channels (VOCCs), and other non-selective

cation channels (NSCCs).[1][2][3] This diverse pharmacological profile makes LOE 908
hydrochloride a valuable tool for investigating the roles of these channels in neuronal

excitability, calcium homeostasis, and the pathophysiology of neurological disorders. These

application notes provide detailed protocols for utilizing LOE 908 hydrochloride in primary

neuron cultures for neuroprotection and calcium imaging assays.
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Application/
Assay

Cell Type
Target Ion
Channel(s)

Effective
Concentrati
on Range

IC50/EC50
Reference(s
)

Inhibition of

Delayed

Rectifier K+

Currents

Primary Rat

Cortical

Neurons

Delayed

Rectifier K+

Channels

1 - 10 µM - [4]

Inhibition of

Delayed

Rectifier K+

Currents

PC12 Cells

Delayed

Rectifier K+

Channels

- 0.7 µM [4]

Inhibition of

Cation

Conductance

A7r5 Cells

Non-selective

Cation

Channels

- 560 nM [5]

Inhibition of

Store-

Operated

Ca2+ Entry

Human

Endothelial

Cells

Store-

Operated

Ca2+

Channels

- 2 - 4 µM [6][7]

Neuroprotecti

on (In Vivo)

Rat Model of

TBI

Broad-

spectrum

Cation

Channels

2-4 mg/kg

(bolus) +

infusion

- [4]

Neuroprotecti

on (In Vivo)

Rat Model of

Focal

Ischemia

Broad-

spectrum

Cation

Channels

0.5 mg/kg

(bolus) +

infusion

- [8]

Note: The optimal working concentration may vary depending on the specific neuronal cell

type, culture conditions, and experimental endpoint. It is recommended to perform a dose-

response curve to determine the optimal concentration for your specific application.
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Protocol 1: Neuroprotection Assay Against Glutamate-
Induced Excitotoxicity in Primary Cortical Neurons
This protocol details a method to assess the neuroprotective effects of LOE 908
hydrochloride against glutamate-induced excitotoxicity in primary cortical neuron cultures.

Materials:

Primary cortical neurons (e.g., from E18 rat or mouse embryos)

Neurobasal medium supplemented with B27 and GlutaMAX

Poly-D-lysine coated multi-well plates (e.g., 96-well)

LOE 908 hydrochloride

Dimethyl sulfoxide (DMSO, sterile)

L-glutamic acid

Cell viability assay kit (e.g., MTT, LDH)

Phosphate-buffered saline (PBS), sterile

Procedure:

Cell Plating:

Isolate and culture primary cortical neurons according to standard protocols.

Plate neurons at a density of 1 x 10^5 cells/well in a 96-well plate pre-coated with poly-D-

lysine.

Culture neurons for 7-10 days to allow for maturation and synapse formation.

Compound Preparation and Pre-treatment:
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Prepare a 10 mM stock solution of LOE 908 hydrochloride in sterile DMSO. Further

dilute in sterile water to a 50 mM stock solution.[1] For experiments, dilute the stock

solution in the culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).

Prepare a vehicle control with the same final concentration of DMSO as the highest LOE
908 hydrochloride concentration.

Carefully remove half of the culture medium from each well and replace it with fresh

medium containing the appropriate concentration of LOE 908 hydrochloride or vehicle.

Incubate the plate for 1 hour at 37°C in a humidified incubator with 5% CO2.

Induction of Excitotoxicity:

Prepare a stock solution of L-glutamic acid in sterile water. The final concentration to

induce excitotoxicity should be determined empirically for your specific culture system but

typically ranges from 25 to 100 µM.

Add the L-glutamic acid solution to all wells except for the untreated control wells.

Incubate the plate for 24 hours at 37°C.

Assessment of Neuronal Viability:

After the 24-hour incubation, assess cell viability using a standard assay such as the MTT

or LDH assay, following the manufacturer’s instructions.

The MTT assay measures mitochondrial activity in viable cells, while the LDH assay

measures the release of lactate dehydrogenase from damaged cells.

Experimental Groups:

Untreated Control: Neurons in culture medium only.

Vehicle Control + Glutamate: Neurons treated with vehicle and then exposed to glutamate.

LOE 908 Hydrochloride + Glutamate: Neurons pre-treated with various concentrations of

LOE 908 hydrochloride and then exposed to glutamate.
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LOE 908 Hydrochloride Alone: Neurons treated with the highest concentration of LOE 908
hydrochloride to assess for any inherent toxicity.

Protocol 2: Calcium Imaging to Assess Inhibition of
Store-Operated Calcium Entry (SOCE)
This protocol describes how to use calcium imaging to measure the inhibitory effect of LOE 908
hydrochloride on SOCE in primary neurons.

Materials:

Primary cortical neurons cultured on glass coverslips

Calcium imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

Calcium-free imaging buffer

Fura-2 AM or other suitable calcium indicator dye

Pluronic F-127

Thapsigargin (SERCA pump inhibitor to induce store depletion)

LOE 908 hydrochloride

DMSO (sterile)

Inverted fluorescence microscope with a ratiometric imaging system

Procedure:

Dye Loading:

Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in calcium

imaging buffer.

Incubate the neuronal cultures on coverslips with the loading solution for 30-45 minutes at

37°C in the dark.
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Wash the cells twice with calcium imaging buffer to remove excess dye and allow for de-

esterification of the dye for at least 15 minutes.

Baseline Calcium Measurement:

Mount the coverslip in a perfusion chamber on the microscope stage.

Perfuse the cells with calcium imaging buffer and record the baseline fluorescence ratio

(e.g., 340/380 nm for Fura-2) for several minutes.

Induction of Store Depletion and SOCE:

Switch the perfusion to a calcium-free imaging buffer containing 1 µM thapsigargin to

deplete intracellular calcium stores. This will cause a transient increase in intracellular

calcium due to release from the endoplasmic reticulum.

Once the calcium level returns to baseline, switch the perfusion back to the calcium

imaging buffer (containing calcium). This will induce SOCE, observed as a sustained

increase in the fluorescence ratio.

Inhibition with LOE 908 Hydrochloride:

To test the effect of LOE 908, repeat the experiment with a separate coverslip.

After establishing a baseline in calcium imaging buffer, pre-incubate the cells with the

desired concentration of LOE 908 hydrochloride (e.g., 2-10 µM) in calcium imaging

buffer for 5-10 minutes.

Perform the store depletion and SOCE induction protocol as described in step 3, but in the

continued presence of LOE 908 hydrochloride.

Compare the magnitude of the SOCE-mediated calcium increase in the presence and

absence of LOE 908 hydrochloride.
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Experimental Workflow for Neuroprotection Assay
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Signaling Pathway of LOE 908 Hydrochloride in Neurons
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Mechanism of Action of LOE 908 HCl

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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